molecular formula C16H16N4O3S2 B2919042 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide CAS No. 1351623-46-5

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2919042
CAS No.: 1351623-46-5
M. Wt: 376.45
InChI Key: AGRVLQSCGHDNEH-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide is a synthetic small molecule designed for pharmaceutical research, integrating two pharmacologically significant moieties: a benzothiazole ring and a sulfonamide group. The benzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities . Research on various benzothiazole derivatives has demonstrated potent pharmacological properties, including antimicrobial activity against gram-positive and gram-negative bacterial cultures, as well as antifungal applications . Furthermore, the 2-aryl benzothiazole substructure has received significant attention for its unique uses as anticancer agents . The sulfonamide functional group is a classic pharmacophore found in many therapeutic agents, particularly inhibitors of carbonic anhydrase, which are relevant for conditions such as glaucoma . The molecular hybridization of these two components in a single entity makes this acetamide derivative a compelling candidate for investigating new therapeutic leads, particularly in the areas of infectious diseases and oncology. Its structure suggests potential for targeted mechanism of action studies, which could involve enzyme inhibition pathways associated with the sulfonamide group or the complex biological interactions mediated by the benzothiazole nucleus. This compound is intended for use in non-clinical, in vitro research to further elucidate these mechanisms and explore its full spectrum of biological activity.

Properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S2/c1-20(16-19-13-4-2-3-5-14(13)24-16)10-15(21)18-11-6-8-12(9-7-11)25(17,22)23/h2-9H,10H2,1H3,(H,18,21)(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRVLQSCGHDNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the formation of the benzothiazole core[_{{{CITATION{{{2{Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[d]thiazol-2 ...](https://link.springer.com/content/pdf/10.1007/s10870-010-9761-3.pdf). One common approach is the reaction of 2-aminobenzothiazole with an appropriate acyl chloride or anhydride to introduce the acetyl group[{{{CITATION{{{2{Synthesis, Spectroscopic Studies and Structure of 2-(Benzo[d]thiazol-2 ...{{{CITATION{{{_2{Synthesis, Spectroscopic Studies and Structure of 2-(Benzo[d]thiazol-2 ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfamoyl group can be oxidized under specific conditions.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Substitution: : Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

  • Oxidation: : Sulfonic acid derivatives.

  • Reduction: : Amines.

  • Substitution: : Substituted benzothiazoles.

Scientific Research Applications

  • Medicine: : It may be used as a precursor for pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Industry: : Potential use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide is not fully understood, but it likely involves interaction with specific molecular targets and pathways. The sulfamoyl group, for instance, may play a role in inhibiting certain enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzothiazole Core

Halogenated and Alkoxy Derivatives
  • Chloro-substituted analogs: Compounds like 5fc (Diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate) exhibit moderate yields (76%) and melting points (113–115°C).
  • Methoxy-substituted analogs: 5jr (Diethyl 2-(benzo[b]thiophen-2-yl((6-methoxybenzo[d]thiazol-2-yl)amino)methyl)malonate) shows similar yields (81%) but lower melting points (74–76°C), suggesting altered crystallinity due to the methoxy group’s electron-donating properties .
Sulfonamide and Piperazine-Linked Derivatives
  • Piperazine-sulfonyl acetamides : Compounds 47–50 (e.g., 47 : 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) demonstrate potent antimicrobial activity against gram-positive bacteria (compound 47 ) and fungi (compound 49 ), highlighting the role of sulfonyl groups in enhancing target affinity .

Modifications to the Acetamide Linker

Triazole and Thiazole Hybrids
  • Triazole-linked derivatives: Compounds like 11c (2-(4-((Quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) utilize click chemistry for synthesis, with triazole rings improving pharmacokinetic profiles through hydrogen bonding interactions .
  • Thioether-linked analogs : Derivatives such as 5d (2-((benzo[d]thiazol-2-ylthio)methyl)spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-one) exhibit anti-inflammatory and analgesic activities, suggesting sulfur linkages enhance redox-modulating properties .
Dihydroisoquinoline and Tacrine Hybrids
  • (R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide: These derivatives inhibit monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BChE), indicating the acetamide linker’s flexibility in accommodating bulky substituents for neurological applications .

Variations in the Aromatic Sulfonamide Group

  • 4-Sulfamoylphenyl vs. 4-Nitrophenyl: The target compound’s sulfamoyl group (-SO₂NH₂) contrasts with nitrophenyl groups in analogs like CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide), where the nitro group (-NO₂) may confer stronger electron-withdrawing effects but lower solubility .

Pharmacological Activity Comparison

Compound Key Activity IC50/EC50 Reference
Target Compound Theoretical: MAO-B/BChE inhibition Not reported -
(R)-N-(Benzo[d]thiazol-2-yl)-2-(dihydroisoquinolinyl)acetamide MAO-B/BChE inhibition Potent polypharmacological activity
47 (Piperazine-sulfonyl) Anti-gram-positive bacteria Significant growth inhibition
5d (Thioether-spiro) Anti-inflammatory/analgesic Most potent in series

Physical Properties

Compound Yield (%) Melting Point (°C) Purity (HPLC)
Target Compound Not reported Not reported Not reported
5hc (Dibenzyl malonate) 82 125–127 >99.0%
5fc (Diethyl malonate) 76 113–115 82.0%

Biological Activity

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of Benzothiazole Core : Synthesized via cyclocondensation of 2-aminobenzenethiol with an aldehyde or ketone.
  • Introduction of Methylamino Group : Achieved through nucleophilic substitution using methylamine.
  • Formation of Acetamide Moiety : Conducted by reacting the intermediate with acetic anhydride or acetyl chloride.
  • Sulfamoyl Group Introduction : Involves the sulfonation of the benzyl group to introduce the sulfamoyl functionality.

Biological Activity

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) for certain derivatives has been reported as low as 15.625 μM against Staphylococcus aureus .
  • Anti-inflammatory Properties : Research indicates that it acts as a COX-2 inhibitor, which is crucial in managing inflammation and pain. In a study, certain derivatives showed significant analgesic effects, suggesting potential as nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Anticonvulsant Activity : Some derivatives have shown promising results in anticonvulsant tests, with effective doses indicating enhanced protective indices compared to standard drugs like phenytoin .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as COX enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation relief .
  • Bacterial Targeting : The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways, contributing to its antimicrobial effects .

Case Studies

Several studies have highlighted the efficacy and potential applications of this compound:

  • Analgesic and Anti-inflammatory Study :
    • A series of synthesized derivatives were tested for their ability to inhibit COX-2 enzymes, with one derivative exhibiting the highest anti-inflammatory activity among the tested compounds .
  • Anticonvulsant Evaluation :
    • In a study involving the maximal electroshock seizure (MES) test, two derivatives displayed significant anticonvulsant activity, suggesting their potential as therapeutic agents for epilepsy .

Comparative Analysis

CompoundBiological ActivityMIC (μM)Reference
This compoundAntibacterial15.625
S-4 DerivativeAnti-inflammatory (COX-2 Inhibitor)Not specified
5b and 5q DerivativesAnticonvulsantED50 15.4 & 18.6

Q & A

What synthetic strategies are recommended for preparing 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide, and how can reaction efficiency be maximized?

Basic Research Question
Methodological Answer:
The synthesis involves sequential functionalization of the benzo[d]thiazole and sulfamoylphenyl moieties. Key steps include:

  • Thiazole ring formation : React 2-aminobenzo[d]thiazole with methylamino intermediates using anhydrous AlCl₃ as a Lewis acid catalyst to enhance electrophilic substitution .
  • Acetamide coupling : Employ ultrasonication (40 kHz) with DMAP in dichloromethane (DCM) to accelerate nucleophilic acyl substitution between the thiazole intermediate and 4-sulfamoylphenyl precursors .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the product in >95% purity .

Optimization Table:

ParameterImpact on YieldOptimal Conditions
Catalyst (AlCl₃)Facilitates ring closure0.2 molar equivalents
Reaction TimeUltrasonication reduces time by 75%45 minutes
Solvent PolarityDCM improves solubility vs. THFDichloromethane

Which spectroscopic and crystallographic methods are most effective for structural validation of this compound?

Basic Research Question
Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm methylamino linkage (δ 3.1–3.3 ppm for N–CH₃) and sulfamoyl group integration .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 416.1 (calculated) .
  • X-ray Crystallography : Resolve dihedral angles between thiazole and sulfamoylphenyl rings (e.g., 48–56° in analogous structures) .

Critical Data:

TechniqueKey Peaks/ParametersStructural Confirmation
IR Spectroscopy1680 cm⁻¹ (C=O stretch)Acetamide backbone
XRD AnalysisSpace group P2₁/c, Z = 4Molecular packing

What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Advanced Research Question
Methodological Answer:

  • Cell Viability : MTT assays on colorectal (HCT-116) and breast (MCF-7) cancer lines at 24–72 hr exposures .
  • Mechanistic Studies :
    • Apoptosis via flow cytometry (Annexin V/PI staining) .
    • Target inhibition using Western blotting for EGFR or PARP .
  • Dose-Response : IC₅₀ determination with 8-point serial dilution (0.1–100 μM) .

Example Data:

Cell LineIC₅₀ (μM)Exposure TimeReference
HCT-1169.1 ± 1.272 hr
MCF-72.4 ± 0.348 hr

How can computational methods address contradictions in reported biological activities?

Advanced Research Question
Methodological Answer:
Discrepancies often arise from assay variability or substituent effects. Resolve using:

  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with EGFR kinase domain) to validate target engagement .
  • QSAR Models : Corporate Hammett constants (σ) for sulfamoyl groups to predict activity trends .
  • Meta-Analysis : Normalize data across studies using pIC₅₀ (-logIC₅₀) and exclude outliers via Grubbs’ test (α = 0.05) .

Case Study:

SubstituentLogPReported IC₅₀ (μM)Predicted IC₅₀ (μM)
-SO₂NH₂ (target)1.85.24.9 ± 0.6
-OCH₃ (analog)2.112.711.3 ± 1.1

What strategies improve solubility for in vitro studies without structural modification?

Advanced Research Question
Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • pH Adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80 for colloidal stability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to enhance aqueous dispersion .

Solubility Data:

FormulationSolubility (μg/mL)Bioavailability
Free compound61.3Low
Cyclodextrin complex420 ± 35Moderate

How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

Advanced Research Question
Methodological Answer:

  • Steric Effects : The benzo[d]thiazole ring’s methylamino group hinders electrophilic attack at C-5, favoring C-7 substitution .
  • Electronic Effects : Sulfamoyl (-SO₂NH₂) withdraws electron density, activating the acetamide carbonyl for nucleophilic addition .

Reactivity Trends:

Positionσ (Hammett)Relative Reactivity
C-5+0.23Low
C-7-0.17High

What crystallization techniques yield high-quality single crystals for XRD analysis?

Basic Research Question
Methodological Answer:

  • Slow Evaporation : Use methylene chloride/hexane (1:2) at 4°C for 7–14 days .
  • Vapor Diffusion : Diffuse diethyl ether into a DMSO solution (2 mg/mL) .
  • Critical Parameters : Maintain pH 6.5–7.0 to prevent protonation of the sulfamoyl group .

How can reaction engineering principles optimize scale-up from milligram to gram synthesis?

Advanced Research Question
Methodological Answer:

  • Process Intensification : Use continuous flow reactors with immobilized AlCl₃ catalysts to reduce waste .
  • Quality by Design (QbD) : Apply factorial design (e.g., 2³ DOE) to optimize temperature, solvent ratio, and mixing speed .
  • In-line Analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring .

What are the ethical and regulatory considerations for in vivo testing of derivatives?

Basic Research Question
Methodological Answer:

  • Ethical Compliance : Follow ARRIVE 2.0 guidelines for animal studies and obtain IACUC approval .
  • Regulatory Standards : Adhere to OECD 423 for acute toxicity testing and GLP protocols .

How do structural modifications at the sulfamoyl group alter pharmacokinetic profiles?

Advanced Research Question
Methodological Answer:

  • Metabolism : Replace -SO₂NH₂ with -SO₂Me to reduce renal clearance .
  • Permeability : Introduce -CF₃ at the phenyl ring to enhance BBB penetration (LogBB > 0.3) .

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